2,2',3,4,4',5-Hexachlorodiphenyl ether
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Overview
Description
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment. This compound is often studied for its potential environmental and health impacts due to its chlorinated nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The final product is purified through distillation or crystallization to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,4’,5-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can dechlorinate the compound, resulting in less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated phenols, while reduction may produce less chlorinated diphenyl ethers.
Scientific Research Applications
2,2’,3,4,4’,5-Hexachlorodiphenyl ether has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its potential to bioaccumulate in wildlife.
Toxicology: Used in studies to understand its toxic effects on living organisms, including humans.
Analytical Chemistry: Employed as a standard or reference material in the analysis of chlorinated compounds.
Industrial Applications: Investigated for its potential use in flame retardants and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and disrupt the function of enzymes and receptors, leading to toxic effects. The compound may also induce oxidative stress by generating reactive oxygen species, which can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
Uniqueness
2,2’,3,4,4’,5-Hexachlorodiphenyl ether is unique due to its specific pattern of chlorination, which affects its chemical properties and biological activity. Compared to other hexachlorodiphenyl ethers, it may exhibit different levels of toxicity, environmental persistence, and reactivity.
Properties
CAS No. |
71585-38-1 |
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Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H |
InChI Key |
LDPJEMNNPDFBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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